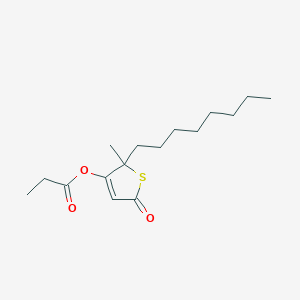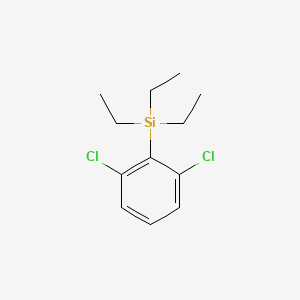![molecular formula C16H12BrNO2 B12589216 Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- CAS No. 651021-71-5](/img/structure/B12589216.png)
Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- is an organic compound that belongs to the class of bromophenols This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- typically involves the following steps:
Bromination of Phenol: The initial step involves the bromination of phenol to introduce the bromine atom. This is usually achieved through electrophilic halogenation using bromine in the presence of a catalyst.
Formation of Isoxazole Ring: The next step involves the formation of the isoxazole ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the compound.
Applications De Recherche Scientifique
Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and isoxazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can affect various biochemical pathways, making it a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromophenol: A simpler brominated phenol with similar reactivity but lacking the isoxazole ring.
3-Bromophenol: Another brominated phenol with the bromine atom in a different position.
4-Methylphenol: A methylated phenol without the bromine atom or isoxazole ring.
Uniqueness
Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- is unique due to the presence of both the bromine atom and the isoxazole ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
651021-71-5 |
|---|---|
Formule moléculaire |
C16H12BrNO2 |
Poids moléculaire |
330.17 g/mol |
Nom IUPAC |
2-[5-(3-bromophenyl)-1,2-oxazol-3-yl]-4-methylphenol |
InChI |
InChI=1S/C16H12BrNO2/c1-10-5-6-15(19)13(7-10)14-9-16(20-18-14)11-3-2-4-12(17)8-11/h2-9,19H,1H3 |
Clé InChI |
CTVJQAGJMUYAOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C2=NOC(=C2)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-Hexadecyl[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B12589142.png)
![4-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12589147.png)
![4-[(1R)-4-methylcyclohex-3-en-1-yl]pent-1-en-3-one](/img/structure/B12589155.png)

![5-Chloro-7-(3-nitrophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12589157.png)

![5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B12589163.png)
![3-(Dimethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12589169.png)
![1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene](/img/structure/B12589171.png)
![N-(4-Aminobutyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12589193.png)
![4-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12589196.png)

![4-{2-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12589221.png)
